molecular formula C13H26N2 B5669724 1-cycloheptyl-4-methyl-1,4-diazepane

1-cycloheptyl-4-methyl-1,4-diazepane

Cat. No.: B5669724
M. Wt: 210.36 g/mol
InChI Key: HHRJOUJAKNUVSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cycloheptyl-4-methyl-1,4-diazepane is a seven-membered 1,4-diazepane derivative featuring a cycloheptyl substituent at the N1 position and a methyl group at the N4 position. The 1,4-diazepane scaffold is notable for its conformational flexibility, enabling interactions with biological targets such as enzymes and efflux pumps .

Properties

IUPAC Name

1-cycloheptyl-4-methyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-14-9-6-10-15(12-11-14)13-7-4-2-3-5-8-13/h13H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRJOUJAKNUVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-Benzyl-1,4-diazepane (CAS 4410-12-2)

  • Properties: Acts as an efflux pump inhibitor (EPI) in Escherichia coli by disrupting resistance-nodulation-cell division (RND) pumps. Its mechanism differs from classical EPIs like phenylalanine-arginine β-naphthylamide (PAβN) .
  • Key Data :
    • Molecular weight: 202.3 g/mol
    • pKa: ~10.59
    • Bioactivity: Reduces bacterial resistance by 4–8-fold when co-administered with antibiotics .

4-Methyl-1,4-diazepan-5-one (CAS 172314-56-6)

  • Structure : Ketone group at C5, methyl at N4.
  • Used as an intermediate in heterocyclic drug synthesis .

1-Cyclohexyl-1,4-diazepane (CAS 59039-67-7)

  • Key Data :
    • Molecular weight: 168.28 g/mol
    • Comparison: The cyclohexyl group provides moderate steric hindrance and lipophilicity, which may balance membrane permeability and target engagement.

Substituent Effects on Bioactivity

N1 Modifications

  • Cycloheptyl vs. Benzyl : The cycloheptyl group in 1-cycloheptyl-4-methyl-1,4-diazepane likely increases hydrophobicity compared to the aromatic benzyl group in 1-benzyl-1,4-diazepane. This could enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Cycloalkyl vs. Azetidinyl: 1-(Azetidin-3-yl)-4-methyl-1,4-diazepane (CAS 1340331-12-5) incorporates a smaller, polar azetidine ring.

N4 Modifications

  • Methyl vs. Hydrogen : Methylation at N4 may reduce basicity (pKa) compared to unsubstituted 1,4-diazepanes, altering protonation states under physiological conditions .

Rho-Kinase Inhibition

(S)-4-Fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline () demonstrates the importance of the 1,4-diazepane moiety in enzyme inhibition. The sulfonyl group and stereospecific methyl substitution enhance binding to Rho-kinase, a target in cardiovascular diseases .

Antibiotic Adjuvant Potential

1-Benzyl-1,4-diazepane’s EPI activity highlights the scaffold’s utility in overcoming antimicrobial resistance. Similar derivatives, including this compound, could be optimized for synergistic effects with β-lactams or fluoroquinolones .

Data Table: Comparative Analysis of 1,4-Diazepane Derivatives

Compound N1 Substituent N4 Substituent Molecular Weight (g/mol) Key Bioactivity Reference
This compound Cycloheptyl Methyl ~195.3* Inferred membrane modulation
1-Benzyl-1,4-diazepane Benzyl H 202.3 Efflux pump inhibition
1-Cyclohexyl-1,4-diazepane Cyclohexyl H 168.28 Structural intermediate
4-Methyl-1,4-diazepan-5-one H Methyl 142.2 Synthetic intermediate

*Estimated based on cycloheptyl (98.2 g/mol) + 1,4-diazepane (85.1 g/mol) + methyl (15.0 g/mol).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.